

Known Off-Target Profiles and Selectivity Issues

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Compound Focus: FIIN-2

Cat. No.: S548001

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Understanding the selectivity of **FIIN-2** is crucial for interpreting experimental results, especially unexpected phenotypes or toxicities.

Target Kinase / Protein	Interaction Type	Reported Potency (IC ₅₀ /EC ₅₀ or Apparent Activity)	Biological / Experimental Impact
FGFR1	Intended (On-target)	IC ₅₀ = 3.1 nM [1]	Primary anti-tumor efficacy [2].
FGFR2	Intended (On-target)	IC ₅₀ = 4.3 nM [1]	Primary anti-tumor efficacy [2].
FGFR3	Intended (On-target)	IC ₅₀ = 27 nM [1]	Primary anti-tumor efficacy [2].
FGFR4	Intended (On-target)	IC ₅₀ = 45 nM [1]	Primary anti-tumor efficacy [2].
SRC	Off-target (Covalent)	IC ₅₀ = 330 nM [3]	Inhibits kinase activity; may contribute to side effects like skin issues [3].
YES	Off-target (Covalent)	IC ₅₀ = 365 nM [3]	Inhibits kinase activity; biological impact similar to SRC [3].

Target Kinase / Protein	Interaction Type	Reported Potency (IC ₅₀ /EC ₅₀ or Apparent Activity)	Biological / Experimental Impact
EGFR	Off-target	IC ₅₀ = 204 nM [1]	Moderate inhibition, potentially confounding results in models expressing EGFR [2].
AMPKα1	Off-target (Covalent)	Novel target identified via chemoproteomics [2]	Induces autophagy by binding and activating AMPKα1 at Cys185 [2].

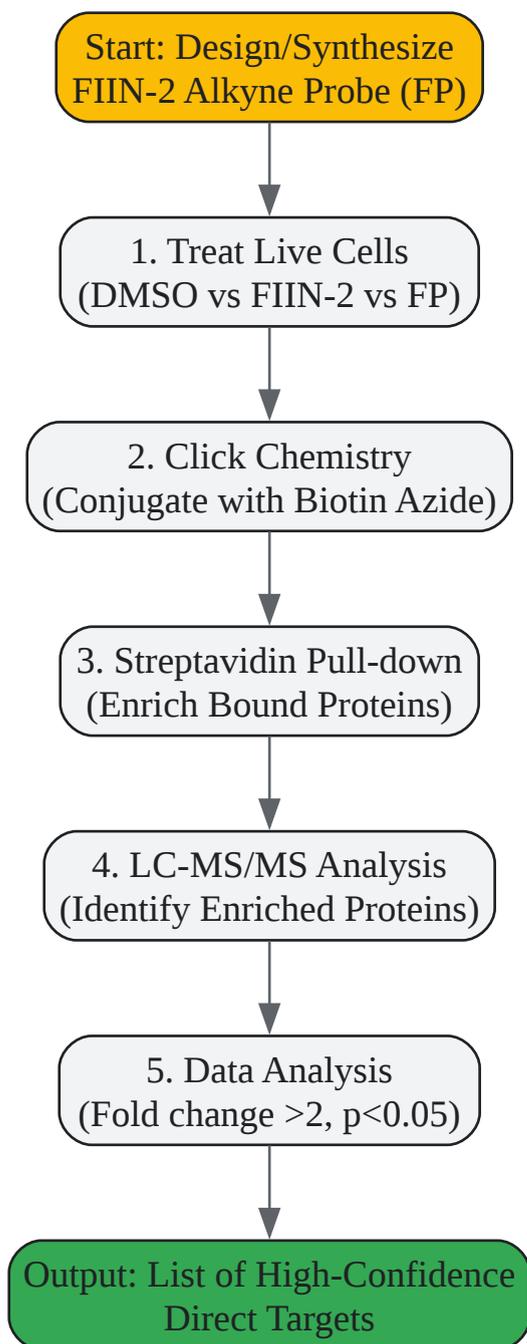
Activity Against FGFR Gatekeeper Mutations

A key application of **FIIN-2** is overcoming resistance to first-generation FGFR inhibitors. However, its efficacy varies significantly depending on the specific FGFR and mutation.

FGFR Isoform & Gatekeeper Mutation	FIIN-2 Potency (IC ₅₀ /EC ₅₀)	Fold Change (vs. Wild-Type)
FGFR1 (V561M)	EC ₅₀ = 84-224 nM [3]	~30-fold decrease [3]
FGFR2 (V564F)	EC ₅₀ = 276 nM [3]	~95-fold decrease [3]
FGFR3 (V555M)	EC ₅₀ = 97 nM [3]	~15-fold decrease [3]
FGFR4 (V550L)	EC ₅₀ = 255 nM [3]	~12-fold decrease [3]

Experimental Guide: Profiling FIIN-2 Selectivity

Here is a detailed methodology for identifying the direct binding targets of **FIIN-2** in a cellular context, using an Activity-Based Protein Profiling (ABPP) approach [2].



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Key Procedural Notes:

- **Probe Validation:** Crucially, the biological activity of the **FIIN-2** probe (FP) must be confirmed to be equivalent to the parent **FIIN-2** compound through cell viability and Western blot assays of FGFR pathway phosphorylation (p-FRS2, p-AKT, p-MAPK) before proceeding [2].
- **Competitive Blocking:** The "**FIIN-2** + FP" group is essential. Pre-treatment with excess non-alkyne **FIIN-2** should compete for and block binding to its true targets, reducing their signal in the

subsequent pull-down/MS. This helps distinguish specific binding from non-specific background [2].

- **Downstream Validation:** Targets identified by this chemoproteomic screen (like AMPK α 1) should be validated using orthogonal methods, such as cellular thermal shift assays (CETSA) or functional kinase assays [2].

Frequently Asked Questions (FAQs)

Q1: My experiment shows unexpected autophagy activation in my liver cancer model. Could this be related to FIIN-2? Yes. A recent multi-omics study identified **AMPK α 1** as a novel, previously unknown off-target of **FIIN-2**. **FIIN-2** covalently binds to Cys185 on AMPK α 1, leading to its activation and subsequent induction of autophagy. This effect is independent of its primary FGFR inhibition and should be considered when interpreting such results [2].

Q2: How does FIIN-2's selectivity compare to other clinical-stage covalent FGFR inhibitors like Futibatinib (TAS-120)? **FIIN-2** and Futibatinib show similar profiles in that both can covalently inhibit certain SRC family kinases (SRC, YES). In contrast, another inhibitor, **PRN1371**, demonstrates superior selectivity under the same conditions and does not inhibit SRC or YES [3]. The choice of inhibitor should be guided by your specific model system and the need to avoid potential SRC/YES-related confounding effects.

Q3: I am modeling resistance to FGFR inhibitors. Is FIIN-2 effective against all common gatekeeper mutations? No, its effectiveness is **mutation-dependent**. As shown in the table above, **FIIN-2** retains good potency against **FGFR3(V555M)** and **FGFR4(V550L)** (15-fold and 12-fold reduction, respectively), but its activity is more significantly impaired against **FGFR1(V561M)** and especially **FGFR2(V564F)** (30-fold and 95-fold reduction) [3] [4]. The specific mutation in your model system should guide your compound selection.

Q4: What is the structural basis for FIIN-2's binding and its ability to overcome some gatekeeper mutations? The co-crystal structure of **FIIN-2** bound to FGFR4 (PDB ID: **4QQC**) reveals that it forms a covalent bond with a conserved cysteine in the P-loop (Cys477 in FGFR4) and unexpectedly adopts a "**DFG-out**" conformation. This unique binding mode allows it to bypass steric clashes caused by the larger gatekeeper residue (e.g., Methionine), which would typically block first-generation inhibitors [4] [5].

Key Troubleshooting Takeaways

- **Unexpected Phenotypes:** If your experiment yields results like induced autophagy, investigate off-target engagement, particularly of AMPK α 1 [2].
- **Selectivity Concerns:** For studies requiring high selectivity, characterize and account for inhibition of SRC and YES kinases, or consider more selective inhibitors like PRN1371 for comparison [3].
- **Variable Efficacy in Resistance Models:** The specific FGFR gatekeeper mutation in your system critically determines **FIIN-2**'s potency; always verify the mutation type [3] [4].

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References

1. FIIN-2 | FGFR Inhibitor [medchemexpress.com]
2. Integrative Multi-Omics Approaches Reveal Selectivity Profiles and... [pmc.ncbi.nlm.nih.gov]
3. Structural insights into the potency and selectivity of covalent ... [nature.com]
4. Development of covalent inhibitors that can overcome ... [pmc.ncbi.nlm.nih.gov]
5. RCSB PDB - 4QQC: Crystal Structure of FGF Receptor... [rcsb.org]

To cite this document: Smolecule. [Known Off-Target Profiles and Selectivity Issues]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548001#fiin-2-covalent-inhibitor-side-effects>]

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